molecular formula C12H16F3NO2 B13230876 (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

Cat. No.: B13230876
M. Wt: 263.26 g/mol
InChI Key: BIFWQLBMJIISRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid is a synthetic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon. The presence of a trifluoromethyl group and an amino acid moiety makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid typically involves multiple steps, starting from commercially available adamantane derivatives. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the incorporation of the amino acid moiety via amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to certain antiviral and anticancer agents suggests that it may have pharmacological activity.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Amines: Compounds like trifluoromethylamine and perfluoroalkyl amines share the trifluoromethyl group but differ in their overall structure and reactivity.

    Adamantane Derivatives: Other adamantane derivatives, such as amantadine and memantine, have similar tricyclic structures but differ in their functional groups and pharmacological properties.

Uniqueness

The uniqueness of (2S,5r)-2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid lies in its combination of the adamantane core with a trifluoromethyl group and an amino acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16F3NO2

Molecular Weight

263.26 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)adamantane-2-carboxylic acid

InChI

InChI=1S/C12H16F3NO2/c13-12(14,15)10-3-6-1-7(4-10)11(16,9(17)18)8(2-6)5-10/h6-8H,1-5,16H2,(H,17,18)

InChI Key

BIFWQLBMJIISRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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